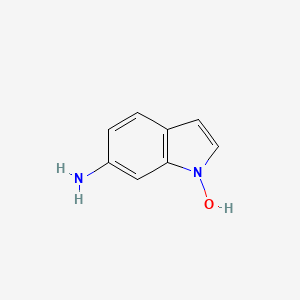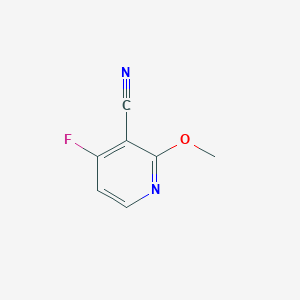
4-Fluoro-2-methoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H5FN2O It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 4 and 2 on the pyridine ring are substituted with a fluorine atom and a methoxy group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxynicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynicotinonitrile as the starting material.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, at temperatures ranging from room temperature to 60°C, depending on the reactivity of the fluorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-methoxynicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products
Nucleophilic Substitution: Substituted nicotinonitriles with various functional groups.
Oxidation: 4-Fluoro-2-methoxyisonicotinaldehyde or 4-Fluoro-2-methoxyisonicotinic acid.
Reduction: 4-Fluoro-2-methoxy-3-aminopyridine.
Applications De Recherche Scientifique
4-Fluoro-2-methoxynicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinonitrile derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can modulate the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynicotinonitrile: Lacks the fluorine atom at the 4-position, resulting in different reactivity and biological activity.
4-Fluoronicotinonitrile: Lacks the methoxy group at the 2-position, affecting its solubility and chemical behavior.
2-Fluoro-4-methoxynicotinonitrile: An isomer with the fluorine and methoxy groups swapped, leading to distinct chemical and biological properties.
Uniqueness
4-Fluoro-2-methoxynicotinonitrile is unique due to the combined presence of both fluorine and methoxy substituents, which confer specific electronic and steric effects. These effects can enhance the compound’s reactivity, binding affinity, and selectivity in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H5FN2O |
|---|---|
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
4-fluoro-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 |
Clé InChI |
FUBAYLGYKCOOKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)
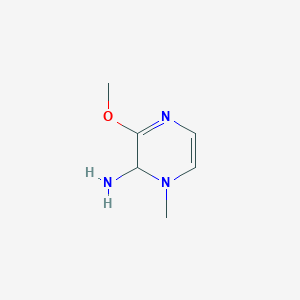
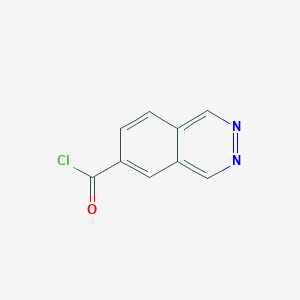
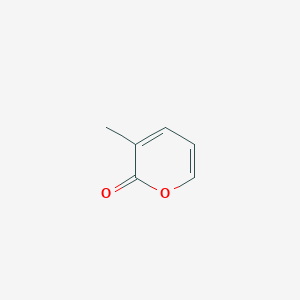
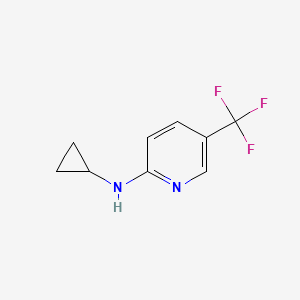


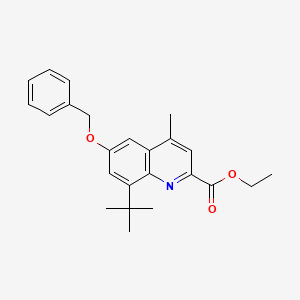
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

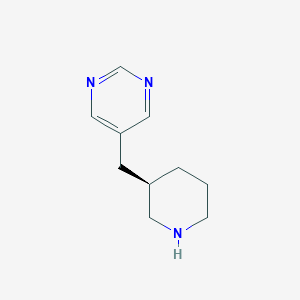

![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
